molecular formula C9H12N2O4S B7830121 N-ethyl-4-methylsulfonyl-2-nitroaniline

N-ethyl-4-methylsulfonyl-2-nitroaniline

Cat. No.: B7830121
M. Wt: 244.27 g/mol
InChI Key: NPXSIVFVTZJERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-methylsulfonyl-2-nitroaniline is a chemical compound for research and development applications. Compounds with methylsulfonyl and nitroaniline functional groups are of significant interest in scientific research. Specifically, secondary amines based on a nitroaniline structure are investigated as precursors for slow and sustained release of nitric oxide (NO), a critical signaling molecule in cardiovascular, nervous, and immune systems . Related structural analogs have also been studied for their properties in crystal engineering and as materials for generating terahertz (THz) radiation, indicating potential applications in nonlinear optics and security imaging . Researchers value this family of compounds for their tunable properties and functionality in advanced material science and biomedical studies. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-ethyl-4-methylsulfonyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-3-10-8-5-4-7(16(2,14)15)6-9(8)11(12)13/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXSIVFVTZJERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methylsulfonyl-2-nitroaniline typically involves multiple steps:

    Ethylation: The ethyl group is introduced via an alkylation reaction, often using ethyl halides in the presence of a base.

    Sulfonylation: The methylsulfonyl group is added through a sulfonylation reaction, typically using methylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methylsulfonyl-2-nitroaniline undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone group using strong oxidizing agents like potassium permanganate.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Oxidation: Potassium permanganate, water as solvent.

    Substitution: Alkyl halides, bases like sodium hydroxide, organic solvents like dichloromethane.

Major Products

    Reduction: N-ethyl-4-methylsulfonyl-2-aminoaniline.

    Oxidation: this compound sulfone.

    Substitution: Various N-alkyl or N-aryl derivatives of this compound.

Scientific Research Applications

N-ethyl-4-methylsulfonyl-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-4-methylsulfonyl-2-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biochemical effects. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes critical differences between N-ethyl-4-methylsulfonyl-2-nitroaniline and related nitroaniline derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications References
This compound* C₉H₁₂N₂O₄S 244.27 N-Et, 4-SO₂Me, 2-NO₂ Hypothesized: High stability, potential sulfonamide precursor
N-Ethyl-2-fluoro-4-(methylsulfonyl)aniline C₉H₁₂FNO₂S 217.26 N-Et, 4-SO₂Me, 2-F Used in crystallography studies; fluorination enhances polarity
4-(Methylsulfanyl)-2-nitroaniline C₇H₈N₂O₂S 184.22 4-SMe, 2-NO₂ Research chemical; sulfanyl group increases nucleophilicity
N-Ethyl-2-methyl-4-nitroaniline C₉H₁₂N₂O₂ 180.20 N-Et, 2-Me, 4-NO₂ Intermediate in organic synthesis; methyl group reduces solubility
N-(4-Methoxyphenyl)-2-nitroaniline C₁₃H₁₂N₂O₃ 244.25 N-(4-OMePh), 2-NO₂ Acute oral toxicity (Category 4); used in dye manufacturing
N-Methyl-2-nitro-4-(trifluoromethyl)aniline C₈H₇F₃N₂O₂ 220.15 N-Me, 4-CF₃, 2-NO₂ High volatility; trifluoromethyl enhances thermal stability

*Hypothetical data inferred from analogs.

Physicochemical Properties

  • Electron-Withdrawing Effects : The 4-methylsulfonyl and 2-nitro groups in the target compound create a strong EWG synergy, lowering pKa (increased acidity) compared to analogs with electron-donating groups (e.g., 4-SMe, 2-Me) .
  • Solubility : Sulfonyl groups improve water solubility relative to alkyl or aryl substituents. For instance, N-ethyl-2-methyl-4-nitroaniline (logP = 2.93) is more lipophilic than sulfonyl-containing analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-ethyl-4-methylsulfonyl-2-nitroaniline, and how can reaction conditions be fine-tuned to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, substituting a nitro group with ethylamine under controlled pH (7–9) and temperature (80–100°C) in polar aprotic solvents (e.g., DMF or DMSO) is common. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization requires monitoring reaction progress via TLC and adjusting catalyst loading (e.g., Pd/C for coupling reactions) .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Confirm the structure using:

  • ¹H/¹³C NMR : Assign peaks for methylsulfonyl (δ ~3.1 ppm for S-CH₃), nitro group (meta to ethyl), and ethyl substituent (δ ~1.3 ppm for CH₃, δ ~3.4 ppm for CH₂).
  • HRMS : Compare experimental [M+H]⁺ values with theoretical masses (e.g., calculated for C₉H₁₃N₃O₄S: 259.28 g/mol).
  • FT-IR : Validate sulfonyl (S=O at ~1350–1150 cm⁻¹) and nitro (N-O at ~1520–1340 cm⁻¹) functional groups .

Advanced Research Questions

Q. How do electronic effects of the methylsulfonyl and nitro groups influence the compound’s reactivity in electrophilic or nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro and methylsulfonyl groups deactivate the aromatic ring, directing further substitutions to specific positions. For example, electrophiles may attack the para position relative to the ethyl group. To study this, perform systematic substitution reactions (e.g., halogenation or nitration) and analyze regioselectivity via LC-MS or 2D NMR (e.g., NOESY) .

Q. What analytical strategies resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or reaction outcomes)?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational dynamics. Use:

  • DFT calculations (B3LYP/6-31G*) to model solvent environments (e.g., DMSO or water).
  • X-ray crystallography to confirm solid-state conformation.
  • Variable-temperature NMR to detect dynamic processes (e.g., rotation of the ethyl group) .

Q. How can solubility and stability challenges of this compound in biological assays be addressed?

  • Methodological Answer : Test solubility in co-solvent systems (e.g., DMSO/PBS mixtures) and assess stability via:

  • HPLC-UV monitoring under physiological pH (7.4) and temperature (37°C).
  • Dynamic Light Scattering (DLS) to detect aggregation in aqueous buffers.
  • Circular Dichroism (CD) if the compound interacts with chiral biomolecules .

Q. What role does the methylsulfonyl group play in modulating the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : The sulfonyl group enhances hydrogen-bonding and electrostatic interactions. Use:

  • Molecular docking (AutoDock Vina) to predict binding poses with target proteins.
  • Isothermal Titration Calorimetry (ITC) to quantify binding affinity (ΔG, ΔH).
  • Site-directed mutagenesis to validate critical residues in the binding pocket .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-4-methylsulfonyl-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
N-ethyl-4-methylsulfonyl-2-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.